molecular formula C14H19FN2O3S B4848073 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B4848073
M. Wt: 314.38 g/mol
InChI Key: YJIHHSMQXSWXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide, also known as EFDP, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases and disorders. EFDP belongs to the class of piperidinecarboxamide derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, which may explain its anti-tumor activity. Additionally, 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been found to modulate the activity of certain neurotransmitters in the brain, which may explain its neuroprotective and analgesic properties.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to possess a wide range of biochemical and physiological effects. The compound has been found to modulate the activity of various enzymes and proteins in the body, which may explain its anti-tumor activity. Additionally, 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been found to modulate the activity of certain neurotransmitters in the brain, which may explain its neuroprotective and analgesic properties.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Additionally, 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been extensively studied and its biological activity is well understood. However, there are also some limitations to using 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide in lab experiments. The compound has relatively poor solubility in water, which can make it difficult to work with in certain assays. Additionally, 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been found to have some toxicity in animal models, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide. One area of interest is the development of new derivatives of 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide that may possess improved biological activity or reduced toxicity. Additionally, there is interest in further exploring the potential use of 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and neuropathic pain. Finally, there is interest in further elucidating the mechanism of action of 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide, which may lead to the development of new therapies for a wide range of diseases and disorders.

Scientific Research Applications

1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and neuropathic pain. The compound has been shown to possess potent anti-tumor activity and has been found to inhibit the growth of various cancer cell lines. 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has also been shown to possess neuroprotective properties and has been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-(ethylsulfonyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to possess analgesic properties and has been found to alleviate neuropathic pain in animal models.

properties

IUPAC Name

1-ethylsulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIHHSMQXSWXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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